molecular formula C4H7NOS B13047415 2-Oxobutanethioamide

2-Oxobutanethioamide

Cat. No.: B13047415
M. Wt: 117.17 g/mol
InChI Key: OQIQTMJOIUUHLC-UHFFFAOYSA-N
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Description

2-Oxobutanethioamide is an organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This substitution imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxobutanethioamide can be synthesized through several methods. One common approach involves the acylation of cyanothioacetamide with acetyl chloride. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like acetone . Another method involves the use of sulfuration agents to convert oxoamides to thioamides .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxobutanethioamide undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Conversion to corresponding amines.

    Substitution: Reactions with halides to form substituted thioamides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thioamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxobutanethioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxobutanethioamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-oxobutanethioamide
  • 2-Sulfanylidene-1,3-thiazolidin-4-one
  • 2-Imino-1,3-thiazolidin-4-one

Uniqueness

2-Oxobutanethioamide is unique due to its specific structural features and reactivity. The presence of both a thioamide and a ketone functional group allows it to participate in a diverse array of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

2-oxobutanethioamide

InChI

InChI=1S/C4H7NOS/c1-2-3(6)4(5)7/h2H2,1H3,(H2,5,7)

InChI Key

OQIQTMJOIUUHLC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=S)N

Origin of Product

United States

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